1,3,5-Trinitro-2,4-diphenoxybenzene

Description

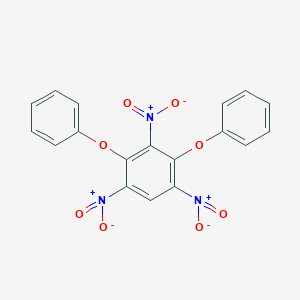

1,3,5-Trinitro-2,4-diphenoxybenzene is a nitroaromatic compound characterized by a central benzene ring substituted with three nitro (-NO₂) groups at the 1, 3, and 5 positions and two phenoxy (-OPh) groups at the 2 and 4 positions. The phenoxy substituents may enhance solubility in organic solvents compared to simpler nitroaromatics, though this remains speculative without experimental validation.

Properties

Molecular Formula |

C18H11N3O8 |

|---|---|

Molecular Weight |

397.3g/mol |

IUPAC Name |

1,3,5-trinitro-2,4-diphenoxybenzene |

InChI |

InChI=1S/C18H11N3O8/c22-19(23)14-11-15(20(24)25)18(29-13-9-5-2-6-10-13)16(21(26)27)17(14)28-12-7-3-1-4-8-12/h1-11H |

InChI Key |

CVKQDOWEAOSVKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with 2,4,6-trinitrotoluene (TNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) , both widely studied nitroaromatic explosives. Key differences include:

| Property | 1,3,5-Trinitro-2,4-diphenoxybenzene | TNT | RDX |

|---|---|---|---|

| Molecular Structure | Benzene + 3 NO₂, 2 OPh substituents | Toluene + 3 NO₂ substituents | Cyclic nitramine (C₃H₆N₆O₆) |

| Detonation Velocity | Not reported (hypothetically high) | ~6,900 m/s | ~8,750 m/s |

| Sensitivity | Likely lower due to steric bulk | Moderate impact sensitivity | High sensitivity |

| Solubility | Higher in organic solvents (OPh) | Low in water, moderate in org. solvents | Low solubility in water |

Key Observations :

- Its steric hindrance may decrease sensitivity to friction or impact, making it safer to handle than RDX.

Environmental and Biodegradation Profiles

- Phytoremediation Potential: Transgenic plants expressing bacterial genes (e.g., XplA/XplB) degrade RDX via cytochrome P450 pathways . Similar mechanisms might apply to this compound, though its phenoxy groups could complicate enzymatic recognition.

- Toxicity: Nitroaromatics like TNT are mutagenic and persistent in soil. The phenoxy substituents may increase lipophilicity, raising bioaccumulation risks in aquatic ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.